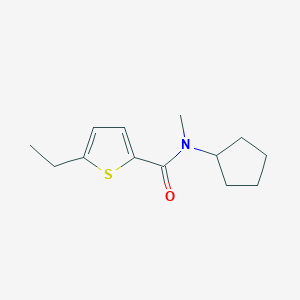
1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as designer drugs. MDPV is a potent stimulant that has been linked to a number of adverse effects, including addiction, psychosis, and death. Despite the risks associated with MDPV, it has gained popularity among recreational drug users due to its euphoric effects and accessibility.
Mécanisme D'action
1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are all neurotransmitters involved in the regulation of mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one increases their concentration in the synaptic cleft, leading to increased activation of their respective receptors and the resulting euphoric effects.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. Chronic exposure to 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been linked to a number of adverse effects, including addiction, psychosis, and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has several advantages for use in laboratory experiments, including its potent and selective action on the dopamine, norepinephrine, and serotonin systems, as well as its ability to produce euphoric effects similar to those seen with other psychoactive substances. However, limitations include the potential for adverse effects, as well as the ethical considerations surrounding the use of a substance with known risks.
Orientations Futures
Future research on 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one should focus on a number of areas, including the development of new treatments for addiction and other psychiatric disorders, the identification of biomarkers for the early detection of drug abuse, and the investigation of the long-term effects of chronic drug exposure on the brain. Additionally, further research is needed to better understand the mechanisms of action of 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one and other psychoactive substances, as well as to identify new targets for drug development.
Méthodes De Synthèse
1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is typically synthesized through a multi-step process that involves the reaction of 1-(4-methylphenyl)-2-nitropropene with methylamine, followed by reduction with sodium borohydride. The resulting product is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride to yield 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one.
Applications De Recherche Scientifique
1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been the subject of extensive scientific research due to its potential as a tool for studying the neurobiology of addiction and other psychiatric disorders. Researchers have used 1-(4-Methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one to investigate the mechanisms of action of other psychoactive substances, as well as to explore the effects of chronic drug exposure on the brain.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-7-9-18(10-8-11)15(19)6-5-14-12(2)16-17(4)13(14)3/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDLAYAOVLDEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)




![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)

